S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine
Description
S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine: is a complex organic compound with the molecular formula C25H40N2O6S . This compound is characterized by its intricate structure, which includes multiple double bonds and stereocenters. It is a derivative of cysteinylglycine, a dipeptide consisting of cysteine and glycine, and is notable for its potential biological and chemical applications.
Properties
IUPAC Name |
6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860966 | |
| Record name | S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757895-56-0 | |
| Record name | S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the nonadecatetraenoic acid derivative, which is then coupled with cysteinylglycine through peptide bond formation. Key steps include:
Preparation of Nonadecatetraenoic Acid Derivative: This involves the selective introduction of double bonds and hydroxyl groups.
Peptide Bond Formation: The nonadecatetraenoic acid derivative is reacted with cysteinylglycine under conditions that promote peptide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure
The compound features a long hydrocarbon chain with multiple double bonds and functional groups including a carboxylic acid and hydroxyl group. Its unique structure contributes to its biological activities and potential therapeutic applications .
Chemistry
S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine serves as a model compound for studying complex organic reactions and peptide chemistry. It is utilized in synthetic methodologies to explore reaction pathways and mechanisms.
Biology
This compound is investigated for its role in biological systems, particularly in the study of peptide interactions and signaling pathways. Research indicates that it may influence cellular processes through its interactions with specific molecular targets .
Medicine
This compound has potential therapeutic applications. It is explored as a precursor for drug development aimed at treating conditions related to oxidative stress and inflammation .
Industry
In industrial applications, this compound is used as a reagent in various processes and the synthesis of specialized materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Case Study 1: Therapeutic Potential
A study explored the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in markers of inflammation when administered at specific dosages .
Case Study 2: Interaction Studies
Research on the compound's interaction with cellular receptors demonstrated its potential to modulate signaling pathways involved in cell proliferation and apoptosis. These findings suggest its utility in cancer research .
Mechanism of Action
The mechanism of action of S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Leukotriene D4: A structurally related compound with similar biological activity.
Leukotriene F4: Another related compound with comparable chemical properties.
Uniqueness
S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Biological Activity
S-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)cysteinylglycine is a compound of interest in the field of pharmacology and biochemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cysteinylglycine moiety linked to a long-chain fatty acid derivative. The presence of multiple double bonds in the fatty acid chain contributes to its reactivity and biological interactions.
- Molecular Formula : C25H40N2O6S
- Molecular Weight : 484.67 g/mol
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory conditions.
- Cytotoxicity Against Cancer Cells : Preliminary findings indicate that this compound may induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Antioxidant Activity
A study conducted by researchers at PubChem highlighted the antioxidant properties of this compound through in vitro assays. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines.
Anti-inflammatory Effects
In a recent publication, the compound was evaluated for its ability to modulate inflammatory pathways. It was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The study concluded that this compound could be beneficial in treating chronic inflammatory diseases.
Cytotoxicity Against Cancer Cells
A notable case study involved the evaluation of the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM. This suggests potential applications in cancer therapy.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
